molecular formula C4H10ClN B1590077 4-Chlorobutan-1-amine CAS No. 42330-95-0

4-Chlorobutan-1-amine

Cat. No.: B1590077
CAS No.: 42330-95-0
M. Wt: 107.58 g/mol
InChI Key: OEOOQMSPHMFXJL-UHFFFAOYSA-N
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Description

4-Chlorobutan-1-amine is an organic compound with the molecular formula C₄H₁₀ClN. It is a primary amine where the amino group is attached to the fourth carbon of a butane chain, with a chlorine atom attached to the first carbon. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobutan-1-amine can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 4-chlorobutanol with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, this compound is often produced by the reaction of 1,4-dichlorobutane with ammonia. This process is conducted at elevated temperatures and pressures to achieve high yields. The reaction is typically catalyzed by a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutan-1-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 4-hydroxybutan-1-amine.

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form butylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon is a common method.

Major Products

    4-Hydroxybutan-1-amine: Formed through nucleophilic substitution.

    Nitrobutane Derivatives: Formed through oxidation.

    Butylamine: Formed through reduction

Scientific Research Applications

4-Chlorobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobutan-1-amine involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various substitution reactions, where it can replace other groups in a molecule. The chlorine atom also makes it a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutan-1-amine: Similar structure but with a bromine atom instead of chlorine.

    4-Iodobutan-1-amine: Similar structure but with an iodine atom instead of chlorine.

    Butan-1-amine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

4-Chlorobutan-1-amine is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterpart, butan-1-amine. The chlorine atom also influences the compound’s physical properties, such as its boiling point and solubility .

Properties

IUPAC Name

4-chlorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN/c5-3-1-2-4-6/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOOQMSPHMFXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507284
Record name 4-Chlorobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42330-95-0
Record name 4-Chlorobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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